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molecular formula C2H2BrO2- B1195939 Bromoacetate CAS No. 68-10-0

Bromoacetate

Cat. No. B1195939
M. Wt: 137.94 g/mol
InChI Key: KDPAWGWELVVRCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943652B2

Procedure details

A solution of 2-methyl-1H-indole (1.0 g, 7.6 mmol) in acetonitrile (25 mL) was treated with 2-bromoacetate (2.54 mL, 22.9 mmol), cesium carbonate (2.10 g, 11.4 mmol) and potassium iodide (253 mg, 1.52 mmol) and the resulting mixture was stirred at room temperature for 16 h. The mixture was diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated, and the residue was purified to give (2-methyl-indol-1-yl)-acetic acid ethyl ester (1.36 g, 82% yield). LCMS (m/z): 218.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.Br[CH2:12][C:13]([O-:15])=[O:14].C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+].[C:24](#N)[CH3:25]>C(OCC)(=O)C>[CH2:24]([O:15][C:13](=[O:14])[CH2:12][N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:2]1[CH3:1])[CH3:25] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
Quantity
2.54 mL
Type
reactant
Smiles
BrCC(=O)[O-]
Name
cesium carbonate
Quantity
2.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
253 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(CN1C(=CC2=CC=CC=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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